Methyl 5-oxocyclohex-2-ene-1-carboxylate

Description

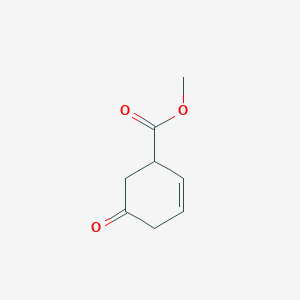

Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic ester featuring a six-membered cyclohexene ring with a ketone group at position 5 and a methyl ester substituent at position 1. The conjugated double bond at position 2 introduces strain and reactivity, making the compound a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions or as a precursor for bioactive molecules. Its stereoelectronic properties are influenced by the keto-enol tautomerism of the carbonyl group and the puckered conformation of the cyclohexene ring, which can be analyzed using Cremer-Pople parameters .

Propriétés

Numéro CAS |

134241-95-5 |

|---|---|

Formule moléculaire |

C8H10O3 |

Poids moléculaire |

154.16 g/mol |

Nom IUPAC |

methyl 5-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3 |

Clé InChI |

FAMOFMDINHZUNQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CC(=O)CC=C1 |

SMILES canonique |

COC(=O)C1CC(=O)CC=C1 |

Synonymes |

2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Volatility : Methyl esters (e.g., Methyl 5-oxocyclohex-2-ene-1-carboxylate) exhibit higher volatility than ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) due to reduced molecular weight .

- Solubility : The ketone at position 5 in the target compound enhances polarity compared to analogues with alkyl substituents (e.g., 6-methyl in Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate), improving solubility in polar solvents .

- Thermal Stability: Compounds with aromatic backbones (e.g., dehydroabietic acid methyl ester) show superior stability over non-aromatic cyclohexene derivatives .

Conformational Analysis

The puckering of the cyclohexene ring in this compound can be quantified using Cremer-Pople coordinates, revealing a half-chair conformation. This contrasts with flatter rings in fused systems (e.g., dehydroabietic acid derivatives) and more strained puckering in smaller cyclic esters .

Research Findings and Data

Table 1: Comparative Physicochemical Data

| Property | This compound | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate | Sandaracopimaric acid methyl ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~168.15 | ~196.22 | ~332.48 |

| Boiling Point (°C) | ~210 (estimated) | ~235 (estimated) | >300 |

| Solubility in Hexane | Moderate | Low | Insoluble |

| Key Application | Organic synthesis | Polymer precursors | Natural product isolation |

Note: Data inferred from structural analogues and methyl ester trends .

Table 2: Reactivity Comparison

| Reaction Type | This compound | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate |

|---|---|---|

| Diels-Alder Kinetics | Fast (2-ene conjugation) | Slow (3-ene non-conjugated) |

| Ester Hydrolysis (pH 7) | t₁/₂ = 12 h | t₁/₂ = 24 h (steric hindrance) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.